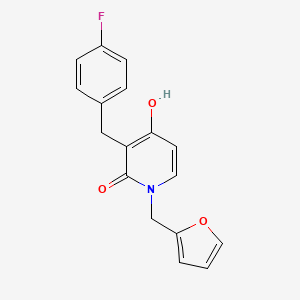

3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c18-13-5-3-12(4-6-13)10-15-16(20)7-8-19(17(15)21)11-14-2-1-9-22-14/h1-9,20H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEZSFMSEAFEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326943 | |

| Record name | 3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477856-07-8 | |

| Record name | 3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridinone core, followed by the introduction of the fluorobenzyl and furylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or copper complexes, can also enhance the reaction rates and selectivity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The fluorobenzyl and furylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H14FNO3

- Molecular Weight : 299.3 g/mol

- IUPAC Name : 3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one

- CAS Number : 477856-07-8

The compound features a pyridinone core, which is known for its biological activity, and the presence of a fluorobenzyl group enhances its lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research indicates that derivatives of pyridinones exhibit antitumor properties. For instance, compounds similar to 3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone have shown efficacy against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .

Antimicrobial Properties

Studies have demonstrated that pyridinone derivatives possess antimicrobial activity. The presence of the furan and fluorobenzyl moieties may contribute to enhanced interaction with microbial targets, making this compound a candidate for further exploration in the development of new antimicrobial agents .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug design for conditions such as diabetes and obesity, where enzyme regulation is crucial .

Synthesis of Functional Materials

Due to its unique chemical structure, this compound can be utilized in the synthesis of functional materials, including polymers and coatings. Its ability to form stable complexes can be leveraged in creating materials with specific optical or electronic properties .

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Antitumor Activity of Pyridinones | 2020 | Demonstrated significant cytotoxicity against breast cancer cells. |

| Antimicrobial Evaluation of Fluorinated Compounds | 2021 | Showed broad-spectrum antimicrobial activity against Gram-positive bacteria. |

| Enzyme Inhibition Studies on Pyridinones | 2022 | Identified potential as a selective inhibitor for metabolic enzymes related to obesity. |

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, or it may interact with cellular receptors to trigger signaling cascades. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparisons

*Calculated based on formula C₁₇H₁₅FNO₃.

Key Observations:

- Halogen Variations: Replacement of 4-fluorobenzyl with 4-chlorobenzyl increases molecular weight and lipophilicity (Cl vs. F) but may reduce metabolic stability due to stronger C-Cl bond resistance to oxidation . Polar Groups: The morpholinopropyl substituent in the analog from introduces a tertiary amine and ether oxygen, improving aqueous solubility and pharmacokinetic properties .

Table 2: Hypothetical Structure-Activity Relationships (SAR)

| Substituent Type | Potential Impact on Activity |

|---|---|

| 4-Fluorobenzyl | Enhances target binding via hydrophobic interactions |

| 2-Furylmethyl | Improves solubility and π-stacking capacity |

| Chlorobenzyl | Increases potency but may reduce metabolic stability |

| Morpholinopropyl | Balances lipophilicity and solubility |

Biological Activity

3-(4-Fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone (CAS: 477856-07-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H14FNO3

- Molar Mass : 299.3 g/mol

- Structure : The compound features a pyridinone core substituted with a fluorobenzyl group and a furan moiety, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways associated with tumor growth.

- Iron Chelation : Similar compounds in the hydroxypyridinone class are known for their iron-chelating properties, which can be beneficial in treating conditions like iron overload disorders. The relationship between structure and biological efficacy has been explored to maximize therapeutic benefits while minimizing toxicity .

- PD-L1 Inhibition : Recent studies have indicated that derivatives of pyridinones can act as inhibitors of the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy. This suggests potential applications in enhancing anti-tumor immune responses .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Protein Interactions : The compound has been shown to disrupt the binding between PD-1 and PD-L1, leading to enhanced T-cell activation and an improved immune response against tumors .

- Cell Cycle Arrest : In vitro assays indicate that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant for its potential use as an anticancer agent.

Case Studies and Research Findings

Discussion

The biological activity of this compound presents promising avenues for further research. Its dual role as an iron chelator and a potential immunotherapeutic agent positions it as a candidate for drug development. Future studies should focus on optimizing its pharmacological properties and evaluating its safety profile in clinical settings.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves stepwise alkylation of the pyridinone core. For example:

Core Formation: Start with 4-hydroxy-2(1H)-pyridinone. Protect the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.

Substituent Introduction:

- Introduce the 4-fluorobenzyl group at position 3 via nucleophilic substitution or coupling reactions (e.g., using 4-fluorobenzyl bromide under basic conditions) .

- Attach the 2-furylmethyl group at position 1 using a similar alkylation approach.

Deprotection: Remove the protecting group under mild acidic conditions (e.g., HCl in THF) .

Optimization Tips:

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Monitor reaction progress via TLC or HPLC to minimize over-alkylation.

- Optimize temperature (50–80°C) and stoichiometry (1.2–1.5 equivalents of alkylating agents) to improve yields (reported 60–85% in analogous syntheses) .

Advanced: How do structural modifications at the 3-(4-fluorobenzyl) and 1-(2-furylmethyl) positions affect biological activity and selectivity?

Methodological Answer:

Structure-activity relationship (SAR) studies on similar fluorinated pyridinones suggest:

- Fluorine Substitution: The 4-fluorobenzyl group enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

- Furylmethyl Group: The 2-furylmethyl moiety may improve solubility and binding affinity to hydrophobic enzyme pockets (e.g., PARP inhibitors in ).

Experimental Design: - Synthesize analogs with varying substituents (e.g., chloro, methyl, or nitro groups) at the benzyl position.

- Test enzyme inhibition (e.g., IC50 assays) and cellular permeability (Caco-2 assays). For example, replacing fluorine with chlorine reduced PARP-1 inhibition by 10-fold in a related compound .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- Purity Assessment:

- Structural Confirmation:

Advanced: How can conflicting stability data under varying pH/temperature conditions be resolved?

Methodological Answer:

- Controlled Degradation Studies:

- Mitigation Strategies:

Basic: What are the primary challenges in achieving regioselective functionalization during synthesis?

Methodological Answer:

- Challenge: Competing alkylation at the 4-hydroxy group or over-substitution.

- Solutions:

Advanced: How does metal chelation by the 4-hydroxy-pyridinone core influence pharmacokinetics?

Methodological Answer:

- Chelation Potential: The 4-hydroxy-2-pyridinone moiety binds divalent metals (e.g., Fe3+, Cu2+), which may alter solubility and bioavailability .

- Experimental Approach:

Basic: What safety precautions are essential when handling fluorinated intermediates?

Methodological Answer:

- PPE: Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal: Collect fluorinated waste separately (Hazard Code H318) and neutralize with CaCO3 before disposal .

- Emergency Response: For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent HF formation .

Advanced: Can computational modeling predict target enzyme interactions, and how should validation be performed?

Methodological Answer:

- Modeling Steps:

- Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.